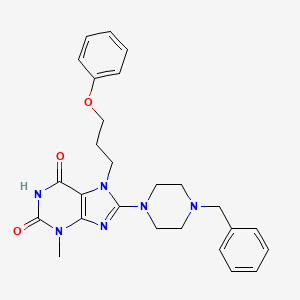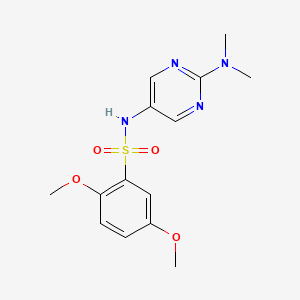
N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring, a sulfonamide group, and a morpholino group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Aplicaciones Científicas De Investigación
N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-1-sulfonyl chloride with 2-(morpholino-2-(p-tolyl)ethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Mecanismo De Acción
The mechanism of action of N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The morpholino group may enhance the compound’s solubility and facilitate its transport across cell membranes. The naphthalene ring provides a hydrophobic core that can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-morpholinoethyl)naphthalene-1-sulfonamide
- N-(2-(p-tolyl)ethyl)naphthalene-1-sulfonamide
- N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide
Uniqueness
N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-1-sulfonamide stands out due to the combination of its functional groups, which impart unique chemical properties. The presence of both the morpholino and p-tolyl groups enhances its versatility in chemical reactions and its potential for biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-18-9-11-20(12-10-18)22(25-13-15-28-16-14-25)17-24-29(26,27)23-8-4-6-19-5-2-3-7-21(19)23/h2-12,22,24H,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUZRPWDMZHDFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2761196.png)
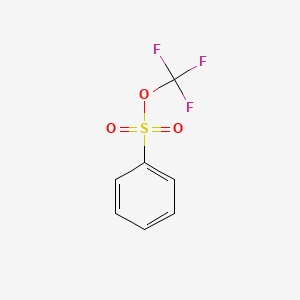
![N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide](/img/structure/B2761199.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2761200.png)
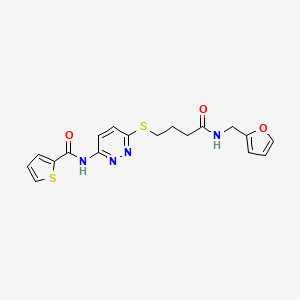
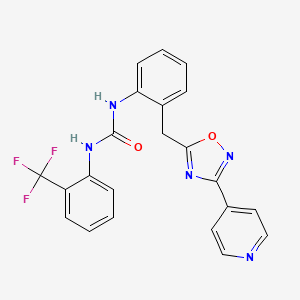

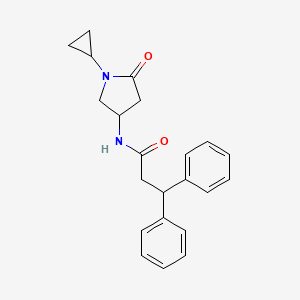

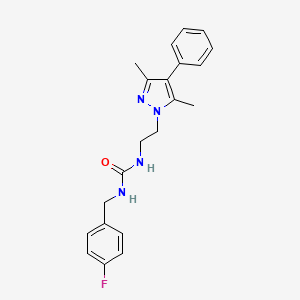
![Methyl 3-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2761214.png)
